REACTION_CXSMILES
|
[Cl:1][C:2]1=[C:3]([Cl:9])[C:4]([O:6][C:7]1=O)=[O:5].Cl.[CH3:11][NH2:12].C(O)(=O)C.C[O-].[Na+]>O>[Cl:1][C:2]1[C:7](=[O:6])[N:12]([CH3:11])[C:4](=[O:5])[C:3]=1[Cl:9] |f:1.2,4.5|
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Name
|
|
Quantity
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450 g
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Type
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reactant
|
Smiles
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Cl/C/1=C(/C(=O)OC1=O)\Cl
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Name
|
|
Quantity
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191 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
1.6 L
|
Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
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NaOMe
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
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2 L
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Type
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CUSTOM
|
Details
|
to stir at room temperature for 42 hours (24 hours is sufficient)
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 3L-three-necked flask fitted with a magnetic stir bar
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Type
|
CUSTOM
|
Details
|
digital thermocouple/thermometer, nitrogen purge
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Type
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ADDITION
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Details
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solid addition funnel
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Type
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CUSTOM
|
Details
|
between 10-12° C
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Type
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TEMPERATURE
|
Details
|
then heated to 100° C. for 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
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Type
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TEMPERATURE
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Details
|
The mixture was then cooled to 3-10° C. for 1 hour
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Duration
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1 h
|
Type
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FILTRATION
|
Details
|
filtered at 4° C
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Type
|
WASH
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Details
|
The solids were then rinsed with 2 L
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Type
|
CUSTOM
|
Details
|
The pale yellow solid dried in an air oven overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |